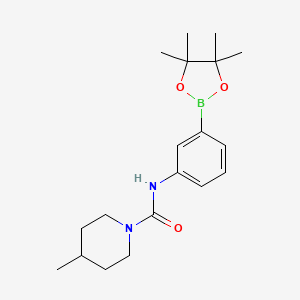

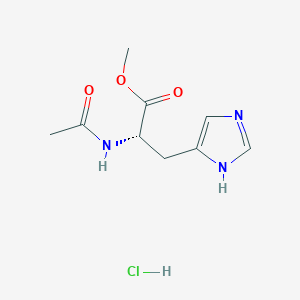

![molecular formula C9H12N6O B1472980 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole CAS No. 1708428-05-0](/img/structure/B1472980.png)

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole

Vue d'ensemble

Description

Unfortunately, I couldn’t find a specific description for “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. However, it appears to be a complex organic compound that likely contains a pyrrolidine ring, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring1.

Synthesis Analysis

While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines1.Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies2.Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. However, the reaction of N-guanidinosuccinimide with amines under microwave irradiation was used to afford a related compound1.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole” are not directly available. However, the compound has a molecular weight of 220.234.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research on 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole and its derivatives has primarily focused on their synthesis and potential antimicrobial applications. Krolenko et al. (2016) synthesized derivatives containing piperidine or pyrrolidine rings, exhibiting strong antimicrobial activity. This work emphasized the compound's relevance in addressing bacterial resistance by exploring its structure-activity relationship in the antimicrobial effect domain Krolenko, Vlasov, & Zhuravel, 2016.

Antiprotozoal and Anticancer Potential

Further extending the compound's utility, Dürüst et al. (2012) designed and synthesized novel oxadiazolyl pyrrolo triazole diones, displaying both antiprotozoal and anticancer activities. The innovative approach utilized bioisosterism to create these heterocyclic compounds, highlighting the chemical's versatility in therapeutic applications Dürüst, Karakuş, Kaiser, & Taşdemir, 2012.

Synthesis and Characterization

El‐Sayed et al. (2008) reported on the synthesis and characterization of novel N- and S-substituted 1,3,4-oxadiazole derivatives, leading to the formation of compounds with significant structural complexity. This research sheds light on the synthetic pathways that enable the incorporation of 3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole into larger heterocyclic frameworks, thus broadening the scope of its applications El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.

Antibacterial and Tuberculostatic Activities

In addition to antimicrobial activity, some derivatives have shown promising antibacterial and tuberculostatic properties. Foks et al. (2004) explored the synthesis of derivatives with the phenylpiperazineacetic hydrazide cyclization product, revealing their potential in treating tuberculosis. This research highlights the compound's relevance in developing new treatments for bacterial infections Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004.

Safety And Hazards

The safety and hazards of this compound are not directly available. It’s important to handle all chemicals with appropriate safety measures.

Orientations Futures

The future directions for this compound are not directly available. However, the study and development of similar compounds continue to be an active area of research15.

Please note that this analysis is based on the limited information available and may not fully cover “3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole”. Further research and expert consultation may be needed for a more comprehensive understanding.

Propriétés

IUPAC Name |

3-methyl-5-(1-pyrrolidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O/c1-6-11-9(16-13-6)8-5-15(14-12-8)7-2-3-10-4-7/h5,7,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBBSANFDDBBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

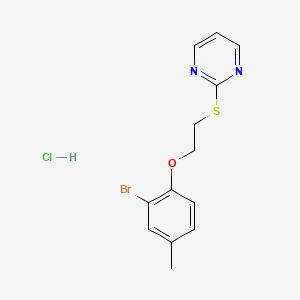

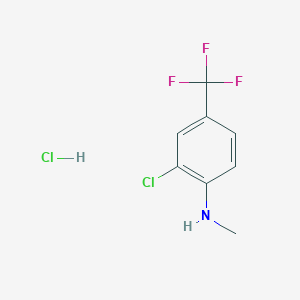

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

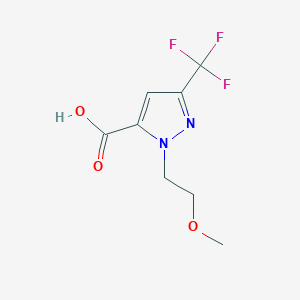

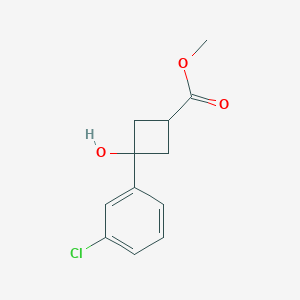

![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)